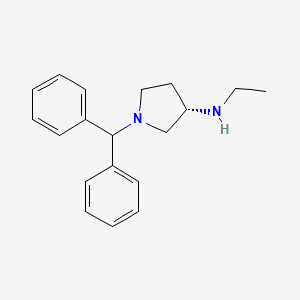
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a diphenylmethyl group and an ethyl group. The L-(S)- configuration indicates its specific stereochemistry, which is crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and a base such as sodium hydride.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl iodide and a strong base like potassium tert-butoxide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the L-(S)- enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of chiral catalysts and advanced separation techniques can improve the enantiomeric purity of the final product.
化学反应分析
Types of Reactions
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Diphenylmethyl chloride with sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: N-oxides of 3-Pyrrolidinamine derivatives.
Reduction: Reduced amine derivatives with varying degrees of hydrogenation.
Substitution: Various N-substituted pyrrolidinamine derivatives.
科学研究应用
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various active pharmaceutical ingredients.
作用机制
The mechanism of action of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
N,1-Dimethyl-3-pyrrolidinamine: This compound has a similar pyrrolidine structure but with different substituents, leading to distinct chemical and biological properties.
1-Benzyl-N,N-dimethyl-3-pyrrolidinamine: Another related compound with a benzyl group instead of a diphenylmethyl group.
(3S)-N-Methyl-3-pyrrolidinamine: A similar compound with a methyl group, differing in its stereochemistry and substituents.
Uniqueness
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- is unique due to its specific stereochemistry and the presence of both diphenylmethyl and ethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
52963-50-5 |
|---|---|
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
(3S)-1-benzhydryl-N-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C19H24N2/c1-2-20-18-13-14-21(15-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-20H,2,13-15H2,1H3/t18-/m0/s1 |
InChI 键 |
ZYLFUOYKGALLNE-SFHVURJKSA-N |
手性 SMILES |
CCN[C@H]1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCNC1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



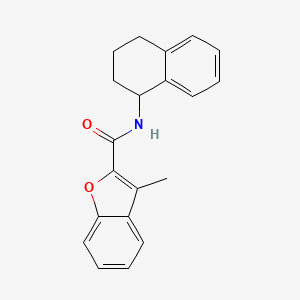
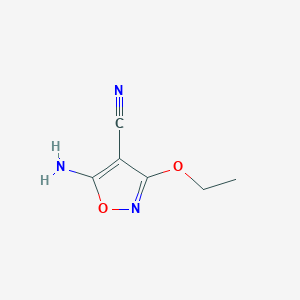
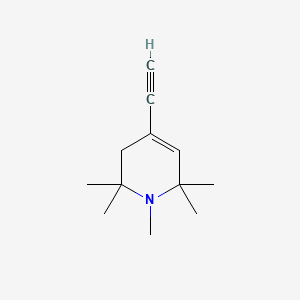
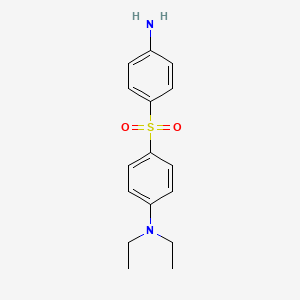
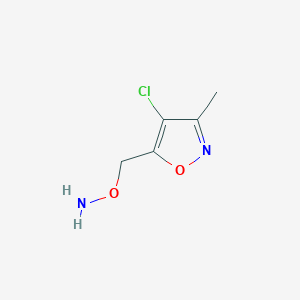

![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
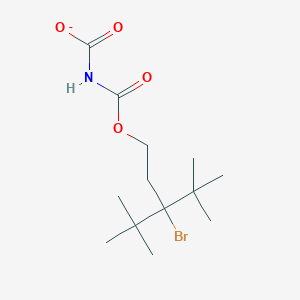
amino}ethan-1-ol](/img/structure/B13954546.png)



